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Compound of Interest

Compound Name: Influenza virus NP (44-52)

Cat. No.: B12383220

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic characteristics of the
Influenza virus Nucleoprotein (NP) peptide spanning amino acids 44-52. This peptide, with the
sequence CTELKLSDY, is a well-characterized, immunodominant, HLA-A*01-restricted
cytotoxic T lymphocyte (CTL) epitope. Its conserved nature across various influenza A virus
strains makes it a significant target for the development of universal influenza vaccines and
immunotherapies.

Core Biochemical and Biophysical Properties

The NP (44-52) peptide is a nonamer with specific physicochemical properties that govern its
interaction with the Major Histocompatibility Complex (MHC) class | molecule HLA-A*01 and
subsequent recognition by T-cell receptors (TCRs).
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Property

Value

Reference

Amino Acid Sequence

Cys-Thr-Glu-Leu-Lys-Leu-Ser-

[1]

Asp-Tyr
Molecular Formula C46H74N10017S
Molecular Weight 1087.2 g/mol

Binding Affinity to HLA-A0101
(Thermal Stability)

Tm = 58.2 °C (for the wild-type
peptide)

[2]

Structural Conformation in
Complex with HLA-A0101

The peptide binds in an
extended conformation within
the peptide-binding groove of
HLA-A*0101.

[1]3]

Immunological Characteristics

The NP (44-52) epitope plays a crucial role in the cell-mediated immune response to influenza

A virus infection. Its recognition by CTLs leads to the elimination of infected cells.

Feature

Description

Reference

MHC Restriction

HLA-AO1

[4]

Immunogenicity

Elicits robust CD8+ T-cell
responses in HLA-AO1 positive

individuals.

[4]115]

Cross-reactivity

The sequence is highly
conserved across different
influenza A virus strains,
leading to cross-reactive T-cell

responses.

Role in Immunity

A key target for cytotoxic T
lymphocytes, contributing to

viral clearance.

[5]
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Experimental Protocols

Detailed methodologies for the synthesis, purification, and functional analysis of the NP (44-52)
peptide are outlined below. These protocols are based on established techniques and may
require optimization for specific experimental conditions.

Peptide Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS) of CTELKLSDY

This protocol describes the Fmoc/tBu-based solid-phase synthesis of the NP (44-52) peptide.
e Resin Selection and Preparation:

o Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin or a similar suitable resin for C-terminal
acid peptides.

o Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
e Fmoc Deprotection:

o Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc
protecting group from the N-terminus of the growing peptide chain.

o Wash the resin thoroughly with DMF to remove excess piperidine.
e Amino Acid Coupling:

o Activate the carboxyl group of the next Fmoc-protected amino acid (Fmoc-Asp(OtBu)-OH)
using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-
diisopropylethylamine (DIEA) in DMF.

o Add the activated amino acid solution to the resin and allow the coupling reaction to
proceed for 1-2 hours.

o Monitor the coupling reaction for completion using a qualitative test like the Kaiser test.

o Wash the resin with DMF to remove unreacted reagents.
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o Repeat Synthesis Cycle:

o Repeat the deprotection and coupling steps for each subsequent amino acid in the
sequence (Ser(tBu), Leu, Lys(Boc), Leu, Glu(OtBu), Thr(tBu), Cys(Trt)).

e Final Deprotection:

o After the final coupling step, perform a final Fmoc deprotection.
o Cleavage and Deprotection:

o Wash the resin with dichloromethane (DCM) and dry it.

o Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water,
2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and
remove the side-chain protecting groups.

e Peptide Precipitation and Washing:
o Precipitate the cleaved peptide by adding it to cold diethyl ether.

o Centrifuge to pellet the peptide and wash several times with cold ether to remove

scavengers and by-products.
o Dry the peptide pellet under vacuum.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

o Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent,
such as a mixture of water and acetonitrile with 0.1% TFA.

e Column: Use a C18 reversed-phase column.
» Mobile Phases:
o Solvent A: 0.1% TFA in water.

o Solvent B: 0.1% TFA in acetonitrile.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Gradient: Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B
over 30 minutes) to elute the peptide.

e Detection: Monitor the elution profile at 214 nm and 280 nm.
¢ Fraction Collection: Collect fractions corresponding to the major peptide peak.

e Analysis: Analyze the purity of the collected fractions by analytical HPLC and confirm the
identity and mass of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

» Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a
white powder.

T-Cell Activation Assays

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-y Secretion
This assay quantifies the number of NP (44-52)-specific, IFN-y-secreting T-cells.

o Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-y capture antibody
overnight at 4°C.

o Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from an HLA-A*Q1
positive donor using density gradient centrifugation.

o Cell Plating: Wash the coated plate and add 2x10"5 PBMCs per well.

o Stimulation: Add the NP (44-52) peptide to the wells at a final concentration of 1-10 pg/mL.
Include a negative control (no peptide) and a positive control (e.g., PHA or a pool of viral
peptides).

e Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
e Detection:

o Wash the plate to remove cells.
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o Add a biotinylated anti-human IFN-y detection antibody and incubate for 2 hours at room
temperature.

o Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-
horseradish peroxidase (HRP) and incubate for 1 hour.

e Spot Development: Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for
ALP or AEC for HRP). Stop the reaction when distinct spots emerge.

e Analysis: Wash the plate with distilled water, allow it to dry, and count the spots using an
ELISpot reader. Each spot represents a single IFN-y-secreting cell.

Intracellular Cytokine Staining (ICS) for IFN-y and TNF-a

This flow cytometry-based assay allows for the simultaneous detection of multiple cytokines
and cell surface markers on NP (44-52)-specific T-cells.

o Cell Preparation: Isolate PBMCs as described for the ELISpot assay.
e Stimulation:
o In a 96-well U-bottom plate, add 1x10”6 PBMCs per well.

o Add the NP (44-52) peptide (1-10 pg/mL) and co-stimulatory antibodies (e.g., anti-CD28
and anti-CD49d).

o Include negative and positive controls.
o Incubate for 1-2 hours at 37°C.

« Inhibition of Protein Secretion: Add a protein transport inhibitor (e.g., Brefeldin A or
Monensin) and incubate for an additional 4-6 hours.

e Surface Staining:

o Wash the cells with FACS buffer (PBS with 2% FBS).
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o Stain with fluorescently labeled antibodies against cell surface markers such as CD3,
CDS8, and a viability dye for 20-30 minutes at 4°C.

 Fixation and Permeabilization:
o Wash the cells and fix them with a fixation buffer (e.g., 2-4% paraformaldehyde).
o Permeabilize the cells using a permeabilization buffer (e.g., saponin-based).

e Intracellular Staining:

o Stain the permeabilized cells with fluorescently labeled antibodies against intracellular
cytokines such as IFN-y and TNF-a for 30 minutes at 4°C.

o Data Acquisition and Analysis:
o Wash the cells and resuspend them in FACS buffer.
o Acquire data on a flow cytometer.

o Analyze the data by gating on the live, singlet, CD3+, and CD8+ T-cell populations to
determine the percentage of cells producing IFN-y and/or TNF-a in response to the
peptide stimulation.

Signaling Pathways and Experimental Workflows

The recognition of the NP (44-52) peptide presented by HLA-A*01 on an antigen-presenting
cell (APC) by the TCR on a CD8+ T-cell initiates a complex signaling cascade leading to T-cell
activation and effector functions.

T-Cell Receptor (TCR) Signaling Pathway
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Caption: T-Cell Receptor signaling cascade upon recognition of the NP (44-52) epitope.
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Experimental Workflow for T-Cell Epitope Analysis
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Caption: Workflow for the analysis of T-cell responses to the NP (44-52) peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(NP) Peptide 44-52]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12383220#basic-characteristics-of-influenza-virus-
np-44-52]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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